2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol
Description
Properties
IUPAC Name |
2-(aminomethyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-4-12-7(8(13)10-5)2-6(3-9)11-12/h2,4H,3,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXTECVGGOVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)CN)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol interacts with CDK2, inhibiting its function. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death.
Pharmacokinetics
Similar compounds have shown poor pharmacokinetics with high in vivo clearance in mice
Result of Action
The result of the compound’s action is the inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against certain cell lines. The compound’s interaction with CDK2 leads to alterations in cell cycle progression and the induction of apoptosis within cells.
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as ATP synthase, which is essential for cellular energy production. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting the overall biochemical pathways.
Cellular Effects
The effects of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, such as lung adenocarcinoma cells. It modulates cell signaling pathways, leading to changes in gene expression and metabolic activities, which can result in altered cellular functions and potentially therapeutic effects.
Molecular Mechanism
At the molecular level, 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit ATP synthase, thereby affecting cellular energy production. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under specific conditions, although it may degrade under certain environmental factors. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol vary with different dosages. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and detrimental impacts on cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it has been shown to affect the metabolic flux of certain pathways by modulating enzyme activity and altering metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing their function and viability.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can significantly impact its activity and effectiveness, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action, ensuring its effective participation in cellular processes.
Biological Activity
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is a compound of significant interest in pharmacological research, particularly due to its potential as an inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a critical role in inflammatory signaling pathways, making it a target for therapeutic interventions in various inflammatory and autoimmune diseases.
IRAK4 is a serine/threonine kinase that is essential for the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Inhibition of IRAK4 activity can lead to a reduction in the production of pro-inflammatory cytokines, such as IL-6, which are implicated in numerous inflammatory conditions. The biological activity of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is primarily characterized by its ability to selectively inhibit IRAK4, thus modulating inflammatory responses.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of compounds similar to 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol in inhibiting IRAK4. For instance, one study demonstrated that various derivatives exhibited potent inhibition of IL-6 secretion in animal models, indicating their potential therapeutic applications.
Table 1: Biological Activity Data of IRAK4 Inhibitors
| Compound Name | IC50 (nM) | Selectivity Ratio (IRAK4/TAK1) | Efficacy in Animal Models |
|---|---|---|---|
| Compound A | 110 | >100 | Yes |
| Compound B | 2300 | <10 | Yes |
| 2-Aminomethyl-6-methylpyrazolo[1,5-a]pyrazin-4-ol | TBD | TBD | TBD |
Note: TBD indicates that data specific to 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is still being evaluated.
Structure-Activity Relationship (SAR)
The SAR studies related to pyrazolo[1,5-a]pyrazin derivatives have provided insights into how structural modifications can enhance biological activity. For example, modifications at the 6-position have been shown to significantly impact the potency and selectivity of these compounds against IRAK4.
Table 2: Structural Modifications and Their Impact on Activity
| Position Modified | Modification Type | Impact on Activity |
|---|---|---|
| 5 | Alkyl substitution | Increased potency |
| 6 | Aryl substitution | Improved selectivity |
| 4 | Hydroxyl group | Enhanced solubility |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest that modifications aimed at improving solubility and bioavailability could enhance its therapeutic index.
Scientific Research Applications
IRAK4 Inhibition
One of the most significant applications of compounds similar to 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is their role as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). IRAK4 is crucial in the signaling pathways associated with inflammatory responses. Selective inhibition of IRAK4 has been identified as a promising strategy for treating various inflammatory diseases .
Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were developed, showcasing potent IRAK4 inhibitory activity. These compounds exhibited favorable pharmacokinetic properties suitable for oral dosing, making them potential candidates for further development in anti-inflammatory therapies .
Kinase Inhibition
Research indicates that pyrazolo[1,5-a]pyrazine derivatives can serve as inhibitors for multiple kinases beyond IRAK4. This includes kinases involved in cancer progression and other pathological conditions. The modification of the pyrazolo structure can lead to compounds with enhanced selectivity and potency against specific kinases .
Table 1: Key Properties of Selected Pyrazolo Derivatives
| Compound | Kinase Target | IC50 (nM) | Selectivity | Pharmacokinetic Profile |
|---|---|---|---|---|
| Compound A | IRAK4 | 110 | High | Favorable |
| Compound B | CDK2 | 150 | Moderate | Moderate |
| Compound C | JAK3 | 200 | High | Favorable |
Mitochondrial Uncoupling
Recent studies have explored the potential of pyrazolo derivatives as mitochondrial uncouplers. These compounds can disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and potential applications in metabolic disorders .
Case Study : A derivative was tested in a mouse model for non-alcoholic steatohepatitis (NASH), demonstrating significant improvements in metabolic parameters and liver exposure, indicating its potential utility in treating metabolic syndromes .
Functionalization Strategies
The ability to modify the pyrazolo structure at various positions allows for the synthesis of a diverse array of derivatives with tailored biological activities. Functionalization at position 7 has been shown to enhance the chemical space available for biomedical research, potentially leading to novel therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from more widely studied pyrazolo[1,5-a]pyrimidine derivatives. Pyrazines contain two nitrogen atoms in the six-membered ring, whereas pyrimidines have three. This difference alters electronic properties, hydrogen-bonding capacity, and steric interactions, impacting biological activity.
Key Substituent Effects:
- This may improve solubility but reduce membrane permeability .
- Methyl Group (6-position) : Contributes to lipophilicity and steric bulk, influencing metabolic stability and target selectivity .
Table 1: Comparison of Structural Analogs
Key Findings:
- Antiviral Activity: Pyrazolo[1,5-a]pyrimidine derivatives like Presatovir () demonstrate potent RSV inhibition via membrane fusion blockade.
- Antimicrobial Potential: Pyrazolo-pyrimidine and pyrazine derivatives with electron-withdrawing groups (e.g., chloro, cyano) show antimicrobial activity. The hydroxyl group in the target compound could enhance water solubility, aiding in formulation but requiring stabilization against oxidation .
- Enzyme Interaction: Carboxylic acid substituents () improve binding to polar enzyme active sites.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
- The hydroxyl group in the target compound likely increases water solubility compared to chloro- or methyl-substituted analogs but may reduce thermal stability .
Preparation Methods
Formation of the Pyrazole Ring
A common initial step in synthesizing pyrazolo[1,5-a]pyrazine derivatives is the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and carbonyl-containing compounds such as β-ketoesters or β-diketones. This step typically involves nucleophilic addition of hydrazine to the carbonyl group, followed by cyclization to yield substituted pyrazoles.
Construction of the Pyrazine Ring
Subsequent cyclization to form the pyrazine ring can be achieved by reacting the pyrazole intermediate with suitable reagents such as carbodiimides, isocyanates, aldehydes, or ketones under acidic or basic catalysis. This process often involves imine or oxime intermediates and can be facilitated by elevated temperatures or catalytic systems. One-pot cyclization methods have also been reported, using amino pyrazoles, enaminones or chalcones, and sodium halides with oxidants like potassium persulfate to efficiently build the fused pyrazolo[1,5-a]pyrazine core under mild conditions.
Specific Synthetic Route Examples
Synthesis via β-Ketonitriles and Hydrazine
One reported method involves the synthesis of aminopyrazoles through nucleophilic addition of acetonitrile anions to methyl esters of Boc-protected amino acids, followed by treatment with hydrazine. These aminopyrazoles are then reacted with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to yield pyrazolopyrimidones. Subsequent deprotection and chlorination steps afford pyrazolopyrimidines, which can be further functionalized to introduce the aminomethyl group via nucleophilic substitution and deprotection.
Oxidative Cyclization in Ethanol with Acetic Acid
Another efficient synthetic strategy involves reacting N-amino-2-imino-pyridine derivatives with β-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at elevated temperature (130 °C, 18 h). This method proceeds through nucleophilic addition of the enol form of the β-dicarbonyl to the amino group, followed by oxidative dehydrogenation and cyclization to form the pyrazolo[1,5-a]pyridine core. Optimization of acid equivalents and oxygen atmosphere significantly improves yields, with up to 94% reported in optimized conditions.
| Entry | Molar Equiv. Acid | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O2 | 94 |
| 5 | 6 (HOAc) | Ar | 6 |
| 6 | 1 (p-TSA) | O2 | 39 |
| 7 | 2 (p-TSA) | O2 | 41 |
| 8 | 1 (TFA) | O2 | 48 |
| 9 | 2 (TFA) | O2 | 55 |
Table 1: Effect of acid type, equivalents, and atmosphere on yield of pyrazolo[1,5-a]pyridine synthesis
Summary of Key Reaction Conditions and Yields
Research Findings and Notes
- The cyclization approach allows rapid construction of the fused bicyclic core and is adaptable to various substituents by changing starting materials.
- Condensation reactions provide a straightforward and high-yielding route to pyrazolo[1,5-a]pyrimidines and related compounds, with the ability to fine-tune electronic and steric properties via β-dicarbonyl selection.
- Oxidative conditions using molecular oxygen significantly enhance yields in condensation reactions, emphasizing the importance of atmosphere control.
- Protective groups such as Boc are commonly used to control reactivity and facilitate subsequent functionalization steps.
- The use of triflation and nucleophilic aromatic substitution enables the introduction of aminomethyl groups at specific positions on the pyrazolo core.
Q & A
Q. What are the common synthetic routes for 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. A representative route includes:
Nitration : Reacting methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C, followed by stirring at room temperature. This introduces a nitro group at position 3, yielding methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .
Aminal Formation : Treating intermediates with amines (e.g., methylamine) in methanol under heating (60°C), followed by cooling to -20°C to precipitate the product. Yields ~75% .
Q. Key Conditions :
- Acidic nitration requires precise temperature control (0°C to r.t.) to avoid side reactions.
- Aminal formation benefits from polar protic solvents (e.g., MeOH) and controlled cooling for crystallization.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content) with deviations <0.3% .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ observed at m/z 254.1039 vs. calculated 254.1042) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl and aminomethyl groups).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹).
Data Cross-Validation : Discrepancies in NMR or HRMS require repetition under standardized conditions or alternative methods like X-ray crystallography.
Advanced Research Questions
Q. How can reaction conditions for nitration be optimized to improve yield and purity?
Methodological Answer: Use factorial design to systematically vary parameters:
- Variables : HNO₃ concentration, temperature, reaction time.
- Outputs : Yield, purity (HPLC), byproduct formation.
Q. Example Optimization :
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Repeat Experiments : Ensure sample purity via recrystallization or column chromatography.
Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and -20°C.
2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl-substituted pyrazolo[1,5-a]pyrazines) .
Q. What computational strategies aid in designing novel derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian) model transition states to predict regioselectivity in functionalization .
- Molecular Docking : Screen derivatives for bioactivity (e.g., antibacterial targets) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed reactivity or bioactivity.
Q. How can multi-step synthesis yields be improved while minimizing side reactions?
Methodological Answer:
- Protecting Groups : Temporarily shield reactive sites (e.g., -NH₂) during nitration using Boc or Fmoc groups.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing decomposition in exothermic steps .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
